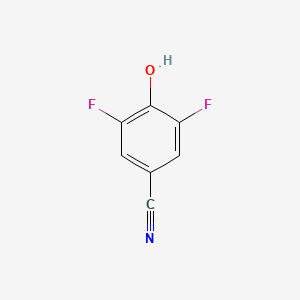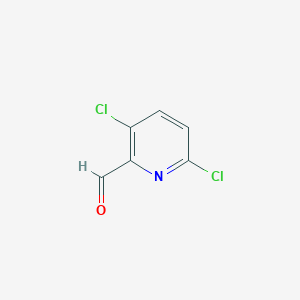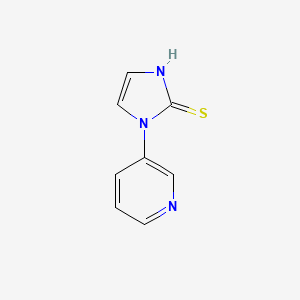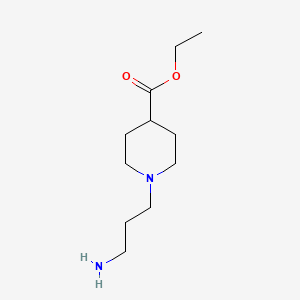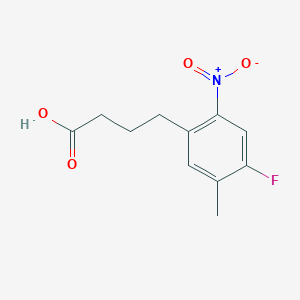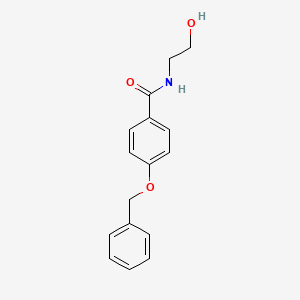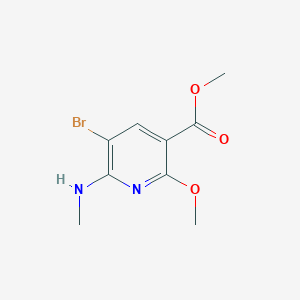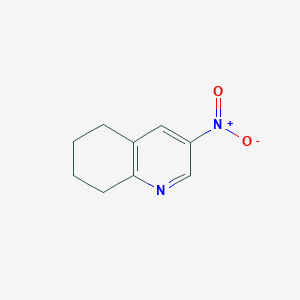
3-ニトロ-5,6,7,8-テトラヒドロキノリン
概要
説明
3-Nitro-5,6,7,8-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinoline derivatives are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts . They can also be produced by hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Molecular Structure Analysis
The molecular formula of 3-Nitro-5,6,7,8-tetrahydroquinoline is C9H10N2O2 . The molecular weight is 178.19 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinoline, a related compound, are as follows: It is a colorless oily liquid with a molecular weight of 133.1903 . The density is 1.0599 g/cm^3 . The melting point is 20 °C (68 °F; 293 K), and the boiling point is 251 °C (484 °F; 524 K) .科学的研究の応用
多核ヘテロ環式化合物の合成
3-ニトロ-5,6,7,8-テトラヒドロキノリンは、複雑な多核ヘテロ環式化合物の合成に使用されます。これらの化合物は、新しい医薬品や材料の開発において非常に重要です。 このようなキノリンにおけるニトロ基は、さまざまな化学変換を受けることができる官能基として作用し、多様なヘテロ環構造の形成につながります .
抗菌剤の開発
3-ニトロ-5,6,7,8-テトラヒドロキノリンの構造骨格は、抗菌作用を持つ化合物の作成に役立ちます。 研究者は、その誘導体を抗菌剤や抗真菌剤として使用するための可能性を探っており、これは薬剤耐性菌株との闘いにおいて非常に重要です .
抗がん研究
3-ニトロ-5,6,7,8-テトラヒドロキノリンの誘導体は、その抗がん活性について調査されています。 これらの化合物は、癌細胞で過剰に活性化されている特定の細胞経路を妨害するように設計することができ、それによって癌細胞の増殖を抑制します .
神経保護療法
この化合物の金属をキレート化する能力は、神経保護療法を開発するための候補となります。 脳内の金属恒常性を調節することにより、アルツハイマー病などの神経変性疾患の治療に役立つ可能性があります .
有機合成と触媒
有機合成において、3-ニトロ-5,6,7,8-テトラヒドロキノリンは、さまざまな有機分子の構築のためのビルディングブロックとして機能します。 その反応性プロファイルにより、触媒サイクルに参加し、より複雑な分子の合成の中間体として役立ちます .
2OG依存性酵素の阻害剤
この化合物の誘導体は、2-オキソグルタル酸 (2OG) 依存性酵素の阻害剤として探索されています。 これらの酵素は、さまざまな生物学的プロセスに役割を果たしており、その阻害は、さまざまな疾患の治療薬の開発につながる可能性があります .
診断薬の開発
その独特の化学的特性により、3-ニトロ-5,6,7,8-テトラヒドロキノリンは、診断薬の開発に使用できます。 診断画像技術で使用するための画像剤にタグ付けして、早期に疾患を検出することができます .
化学教育と研究
最後に、この化合物は化学教育と研究においても貴重なものです。 これは、ニトロアレーン化学の実用的な例を提供し、教育用実験室でさまざまな有機反応や合成戦略を実証するために使用されます .
Safety and Hazards
3-Nitro-5,6,7,8-tetrahydroquinoline is harmful if swallowed . It causes skin irritation and serious eye irritation . When handling, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when risk of exposure occurs . It should be used in a well-ventilated area and contact with moisture should be avoided .
将来の方向性
The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The present review summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
作用機序
Target of Action
It’s known that tetrahydroquinoline derivatives are important structural motifs in bioactive entities and natural products . They are used in the preparation of a series of medicinal antibacterial agents, such as flumequine, torcetrapib, tubulin polymerization inhibitor, AChE inhibitor, and the antiarrhythmic drug nicainoprol .
Mode of Action
The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . Fluorine surface-sites are shown to enhance the adsorption of quinolines and promote water activation to produce active atomic hydrogen (H*) by forming F−-K+(H2O)7 networks .
Biochemical Pathways
The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines .
Action Environment
It’s known that the hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . The reaction occurs under ambient conditions, suggesting that temperature and pressure are important environmental factors .
生化学分析
Biochemical Properties
3-Nitro-5,6,7,8-tetrahydroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the bioavailability of other compounds .
Cellular Effects
The effects of 3-Nitro-5,6,7,8-tetrahydroquinoline on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, 3-Nitro-5,6,7,8-tetrahydroquinoline can alter the expression of genes involved in inflammatory responses, thereby exerting its anti-inflammatory effects .
Molecular Mechanism
At the molecular level, 3-Nitro-5,6,7,8-tetrahydroquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can result in altered cellular signaling and changes in gene expression. Additionally, 3-Nitro-5,6,7,8-tetrahydroquinoline can modulate the activity of transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-5,6,7,8-tetrahydroquinoline can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Nitro-5,6,7,8-tetrahydroquinoline remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Nitro-5,6,7,8-tetrahydroquinoline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of 3-Nitro-5,6,7,8-tetrahydroquinoline have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
3-Nitro-5,6,7,8-tetrahydroquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including reduction, oxidation, and conjugation reactions. These metabolic processes can influence the bioavailability and activity of 3-Nitro-5,6,7,8-tetrahydroquinoline, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 3-Nitro-5,6,7,8-tetrahydroquinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 3-Nitro-5,6,7,8-tetrahydroquinoline can influence its biological activity and therapeutic potential. For example, its accumulation in certain tissues may enhance its anti-cancer effects, while its distribution to other tissues may lead to adverse effects .
Subcellular Localization
The subcellular localization of 3-Nitro-5,6,7,8-tetrahydroquinoline is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 3-Nitro-5,6,7,8-tetrahydroquinoline may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
3-nitro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFBJEXFVBHLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452520 | |
| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84531-35-1 | |
| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Nitro-5,6,7,8-tetrahydroquinoline in the synthesis of quindoline?
A1: 3-Nitro-5,6,7,8-tetrahydroquinoline serves as a crucial intermediate in the synthesis of quindoline, a naturally occurring alkaloid. The research demonstrates a novel synthetic route where this compound undergoes a Molybdenum(VI)-catalyzed Cadogan reductive cyclization. This reaction transforms the nitro group into part of the indole ring system, yielding 2,3,4,10-tetrahydro-1H-indolo[3,2-b]quinoline. Subsequent aromatization of this intermediate leads to the formation of quindoline [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



